REACTION_CXSMILES
|
Cl[Si:2]([O:9][CH2:10][CH3:11])([O:6][CH2:7][CH3:8])[O:3][CH2:4][CH3:5].[C:12]([Mg]Br)#[CH:13]>O1CCCC1>[CH2:4]([O:3][Si:2]([O:9][CH2:10][CH3:11])([O:6][CH2:7][CH3:8])[C:12]#[CH:13])[CH3:5]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](OCC)(OCC)OCC
|
Name
|
ethynylmagnesium bromide
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(#C)[Mg]Br
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting homogeneous light brown solution was heated to 50° C.
|
Type
|
STIRRING
|
Details
|
stirred for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under vacuum
|
Type
|
FILTRATION
|
Details
|
vacuum filtered
|
Type
|
WASH
|
Details
|
rinsed with additional hexane (3×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrates were dried over magnesium sulfate, gravity
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)O[Si](C#C)(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |